
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of acridine and has been synthesized using different methods.
Wirkmechanismus
The exact mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has various biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antioxidant and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate in lab experiments is its potential to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an antimicrobial and antioxidant agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
Synthesemethoden
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can be synthesized using different methods. One of the most common methods is the reaction of 9-acridinecarboxylic acid with 2-naphthylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then reduced using sodium borohydride or lithium aluminum hydride to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antimicrobial and antioxidant properties.
Eigenschaften
Produktname |
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate |
|---|---|
Molekularformel |
C26H21NO3 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
(2-naphthalen-2-yl-2-oxoethyl) 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C26H21NO3/c28-24(19-14-13-17-7-1-2-8-18(17)15-19)16-30-26(29)25-20-9-3-5-11-22(20)27-23-12-6-4-10-21(23)25/h1-3,5,7-9,11,13-15H,4,6,10,12,16H2 |
InChI-Schlüssel |
YMHCDXQMONSKBG-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
Kanonische SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



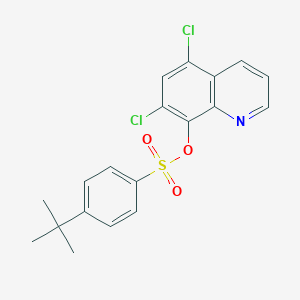
![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)

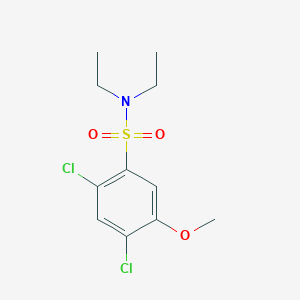
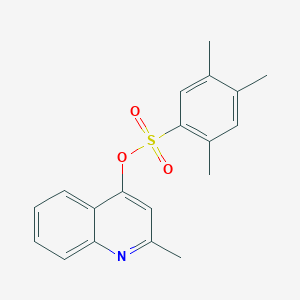
![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)
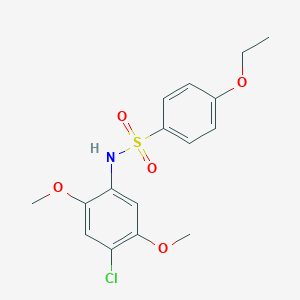
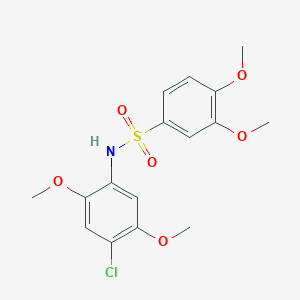

![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)

